二乙基二硫代氨基甲酸镍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

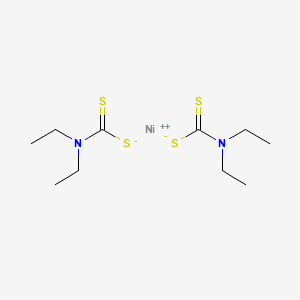

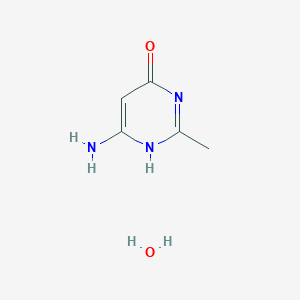

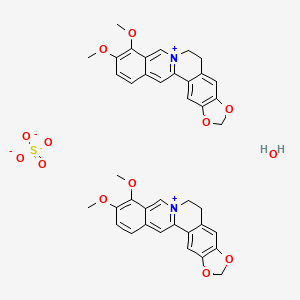

Nickel diethyldithiocarbamate is a coordination complex of nickel and diethyldithiocarbamate . It is a black solid with the chemical formula C10H20N2NiS4 . It is insoluble in water .

Synthesis Analysis

Nickel diethyldithiocarbamate can be synthesized by combining aqueous solutions of salts of nickel (II) and diethyldithiocarbamate . The synthesis reactions can be affected by a variety of factors such as the nature of the ligand, the type of metal ions, and its oxidation state .Chemical Reactions Analysis

Dithiocarbamate complexes are of immense interest due to their diverse structural properties and extensive application in various areas. They possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . These different coordination modes enhance the possibility for complex formation and make them useful in different areas especially in biomedical fields .Physical and Chemical Properties Analysis

Nickel diethyldithiocarbamate is a black solid that is insoluble in water . Its molar mass is 355.233 g/mol .科学研究应用

治疗一氧化碳镍中毒

二乙基二硫代氨基甲酸钠(二硫代氨基甲酸酯)用于治疗急性一氧化碳镍中毒。当在接触一氧化碳镍后立即给药时,已显示出在动物模型中显著降低死亡率 (Sunderman, 1990).

各种疾病中的治疗功效

据报道,二硫代氨基甲酸酯对治疗多种疾病有效,包括各种金属中毒(镍、镉、铊、铜、汞)、防止辐射损伤以及治疗系统性红斑狼疮和 HIV 感染 (Sunderman Fw, 1991).

在癌症治疗中的作用

二乙基二硫代氨基甲酸钠在肌肉植入硫化亚镍后显示出潜在的抗肿瘤作用,表明其在镍诱发的恶性肿瘤中具有潜在的治疗应用 (Sunderman et al., 1984).

治疗镍皮炎

二乙基二硫代氨基甲酸酯螯合镍并加速其排泄,这在治疗严重的镍接触性皮炎方面可能是有益的 (Christensen, 1982).

分析应用

它已用于光谱方法中,用于测定生物样品中的痕量镍 (Zhang et al., 2009).

对乳腺癌细胞的活性

二乙基二硫代氨基甲酸镍络合物已针对其对乳腺癌细胞中细胞蛋白酶体的活性进行了测试 (Cvek et al., 2008).

作用机制

Dithiocarbamate compounds have received increasing attention in the last few decades due to the ease of preparation, ability to stabilize different metals in the periodic table (even at varying oxidation states), and adopting a wide range of structural geometry upon coordination to a metal . The ligand possesses sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction .

安全和危害

Nickel diethyldithiocarbamate may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause cancer . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and wash hands before breaks and immediately after handling the product .

未来方向

Dithiocarbamates have provided a platform for the synthesis of a wide range of compounds with interesting applications in different areas such as medicine, catalysis, and material science . They are used as precursors for the synthesis of nanomaterials . The ease of altering the functional groups on the dithiocarbamate group affords the opportunity for structural modifications . Future research will review papers on groups of aliphatic and aromatic dithiocarbamates and compare their anticancer activities with each other .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Nickel diethyldithiocarbamate can be achieved through a reaction between diethyldithiocarbamate and nickel chloride.", "Starting Materials": [ "Diethyldithiocarbamate", "Nickel chloride" ], "Reaction": [ "Dissolve diethyldithiocarbamate in a suitable solvent such as ethanol or methanol.", "Add nickel chloride to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with a suitable solvent to remove any impurities.", "Dry the product under vacuum to obtain Nickel diethyldithiocarbamate as a yellow powder." ] } | |

CAS 编号 |

52610-81-8 |

分子式 |

C10H20N2NiS4 |

分子量 |

355.2 g/mol |

IUPAC 名称 |

N,N-diethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI 键 |

NCLUCMXMAPDFGT-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

规范 SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(19E,21E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;dihydrate](/img/structure/B8002751.png)

![trimagnesium;[(2S)-2-hydroxy-2-[(2R)-4-hydroxy-3-oxido-5-oxo-2H-furan-2-yl]ethyl] phosphate;hydrate](/img/structure/B8002817.png)